Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis-(9CI)

Descripción general

Descripción

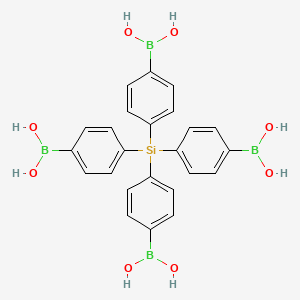

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis-(9CI) is a type of boronic acid . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis

The molecular structure of boronic acids involves a trivalent boron atom with one alkyl substituent and two hydroxyl groups . The sp2-hybridized boron atom possesses a vacant p orbital, orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are known for their unique properties as mild organic Lewis acids . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have a pKa of 9, but they can form tetrahedral boronate complexes with a pKa of 7 .Aplicaciones Científicas De Investigación

Synthesis of Tetraarylborates

Tetrakis[(4-dihydroxyboryl)phenyl]silane is used in the synthesis of tetraarylborates via tetralithio intermediates . This involves a four-fold halogen–lithium exchange in potassium tetrakis (iodophenyl)borates and tetrakis (4′-bromobiphenylyl)borate .

Crystal Structure Analysis

The compound is used in the analysis of crystal structures. X-ray crystal structures of ammonium tetrakis [4- (dihydroxyboryl)phenyl]borate, lithium tetrakis (3-carboxyphenyl)borate, and lithium tetrakis [4- (tert -butylcarbamoyl)phenyl]borate were determined showing a strong effect of the cation and polar functional group on supramolecular architecture .

Ionic Porous Organic Polymers

Tetrakis[(4-dihydroxyboryl)phenyl]silane is used in the synthesis of ionic porous organic polymers . These polymers exhibit relatively good sorption of H2 (up to 75 cm3/g STP), whereas N2 uptake at 77 K for lower pressure range is relatively poor (up to 50 cm3/g STP below P/P0= 0.8) .

Effect of Elongation of Aryl Arms

The compound is used to study the effect of elongation of aryl arms in the tetraarylborate core on the materials’ properties . It was found that replacement of the 4-boronatophenyl with 4-boronatobiphenylyl group has a negative impact on the sorption characteristics .

Optical Chemical Sensor

Tetrakis[(4-dihydroxyboryl)phenyl]silane is used in the preparation of optical chemical sensors . In the prepared sensor, the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase, changes the UV-vis absorbance of the sensor .

Polycondensation Reactions

The compound is subjected to polycondensation reactions with selected polyhydroxyl monomers such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) and 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene (THDMA) .

Mecanismo De Acción

The unique feature of boronic acids is that they are capable of forming reversible covalent complexes with molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . This property makes them useful in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

Direcciones Futuras

In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates . The recent approval of the anti-cancer agent Velcade®, the first boronic acid-containing drug commercialized, further confirms the new status of boronic acids as an important class of compounds . This suggests that there is potential for more extensive studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .

Propiedades

IUPAC Name |

[4-tris(4-boronophenyl)silylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B4O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16,29-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUQFWOCVLJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)B(O)O)(C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B4O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis-(9CI) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)

![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)